molecular formula C10H12N2O3 B13647751 6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one

6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one

Cat. No.: B13647751
M. Wt: 208.21 g/mol
InChI Key: VIPMMSYZFJWOMH-UHFFFAOYSA-N
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Description

6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, dyes, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step processes. One common method starts with the reaction of 5-oxo-tetrahydrofuran-2-carboxylic acid with a benzylating or alkylating agent to form a hydroxy-glutaric acid diester. This intermediate is then reacted with a nitrophenol derivative, followed by cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert nitro groups to amino groups.

    Substitution: Common in the modification of the oxazine ring to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxycyclohexyl)amino-2-phenyl-7H-pyrrolopyrimidine
  • 3-Oxo-3,4-dihydro-2H-benz-(1,4)-oxazin-6-yl)-propionic acid derivatives

Uniqueness

6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

6-amino-4-(2-hydroxyethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O3/c11-7-1-2-9-8(5-7)12(3-4-13)10(14)6-15-9/h1-2,5,13H,3-4,6,11H2

InChI Key

VIPMMSYZFJWOMH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)N)CCO

Origin of Product

United States

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